![molecular formula C8H9F3N2O2 B2378193 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid CAS No. 2386548-84-9](/img/structure/B2378193.png)
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H5F3N2O2 . It is a white to off-white solid at 20°C . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 295.6±40.0 °C and a predicted density of 1.42±0.1 g/cm3 at 20 °C . It is a white to off-white solid at 20°C .Scientific Research Applications
Synthesis and Derivatives
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is utilized in the synthesis of various derivatives. These derivatives include 1H-pyrazole-3-carboxamides and -3-carboxylates, which are produced through reactions with binucleophiles like diaminoethane and diamino propanes, yielding good product yields of 66-95% (Yıldırım, Kandemirli, & Akçamur, 2005). In another study, 1-methyl-pyrazole-3-carboxylic acid was synthesized using 3-methylpyrazole, exploring effects of reaction time, temperature, and material ratios (Yuan-fu, 2011).
Chemical Structure and Properties
Research on pyrazole-4-carboxylic acid derivatives like this compound provides insights into their chemical structure and dynamic properties. This includes studies on solid-state structures, polymorphism, and tautomerism using techniques like NMR and crystallography (Infantes, García, López, Claramunt, & Elguero, 2013). Additionally, the synthesis and characterization of derivatives like 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid have been conducted, providing a deeper understanding of their molecular structure and potential applications (Li-fen, 2013).
Coordination Chemistry and Luminescence Properties
This compound and its derivatives are also studied in the context of coordination chemistry. Research has been conducted on the synthesis and crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives, revealing insights into their chelation properties and potential applications in materials science (Radi et al., 2015). Furthermore, studies on the luminescence properties of these compounds in the solid state have been carried out, which can be relevant for applications in optical materials and sensors (Su et al., 2014).
Antifungal Activity
Additionally, derivatives of 1-methyl-pyrazole-4-carboxylic acid have been explored for their antifungal properties. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited moderate to excellent activity against several phytopathogenic fungi (Du et al., 2015).
Corrosion Inhibition
Research has also been conducted on pyrazole derivatives as corrosion inhibitors for steel in acidic environments, highlighting their potential industrial applications (Herrag et al., 2007).
Mechanism of Action
Target of Action
It is used in the synthesis of diaryl ether inhibitors ofToxoplasma gondii enoyl reductase . Enoyl reductase is an enzyme involved in the fatty acid synthesis pathway in many organisms, including fungi and bacteria .
Mode of Action
Based on its use in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it can be inferred that it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Inhibition of this enzyme could disrupt the production of fatty acids, affecting the growth and survival of the organism .
Pharmacokinetics
Its physical and chemical properties such as melting point (203 °c), boiling point (2856±400 °C), and solubility in DMSO and Methanol can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it may contribute to the inhibition of this enzyme, potentially disrupting fatty acid synthesis and affecting the growth and survival of the organism .
Safety and Hazards
Future Directions
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides . Due to the increasing global demand for this key intermediate, improved synthesis technologies are being studied . The proposed process has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations .
properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHOQYVYUWUBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.